molecular formula C5H7I3O2 B1203189 Tris-iodomethylacetic acid CAS No. 78891-96-0

Tris-iodomethylacetic acid

Cat. No.: B1203189
CAS No.: 78891-96-0
M. Wt: 479.82 g/mol
InChI Key: OEAICNIPFZBBSV-UHFFFAOYSA-N
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Description

Tris-iodomethylacetic acid (C₅H₆I₃O₂) is a halogenated acetic acid derivative featuring three iodomethyl (-CH₂I) substituents. Its molecular weight is 479.81 g/mol, and it is hypothesized to exhibit distinct chemical properties due to the electron-withdrawing effects of iodine and steric bulk from the substituents.

Properties

CAS No.

78891-96-0

Molecular Formula

C5H7I3O2

Molecular Weight

479.82 g/mol

IUPAC Name

3-iodo-2,2-bis(iodomethyl)propanoic acid

InChI

InChI=1S/C5H7I3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10)

InChI Key

OEAICNIPFZBBSV-UHFFFAOYSA-N

SMILES

C(C(CI)(CI)C(=O)O)I

Canonical SMILES

C(C(CI)(CI)C(=O)O)I

Other CAS No.

78891-96-0

Synonyms

tris-iodomethylacetic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris-iodomethylacetic acid belongs to the broader class of polyhalogenated acetic acids. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) pKa* Solubility Key Applications/Reactivity
This compound C₅H₆I₃O₂ 479.81 ~1.5† Organic solvents Synthesis intermediate
Trifluoroacetic acid C₂HF₃O₂ 114.02 0.23 Water, DCM Catalyst, solvent
Trichloroacetic acid C₂HCl₃O₂ 163.38 0.77 Water, ethanol Protein denaturation, herbicide
Acetic acid C₂H₄O₂ 60.05 4.76 Water Industrial solvent, food preservative

*Reported or estimated acid dissociation constants.
†Hypothetical value based on halogen electronegativity trends (iodine < chlorine < fluorine).

Key Comparative Insights:

Acidity :

  • This compound is expected to be less acidic than trifluoroacetic acid (pKa 0.23) but more acidic than trichloroacetic acid (pKa 0.77) due to the weaker electron-withdrawing effect of iodine compared to fluorine or chlorine. This trend aligns with the reduced electronegativity of iodine, which diminishes its ability to stabilize the conjugate base .

Solubility and Reactivity: The compound’s solubility in organic solvents like dichloromethane (DCM) and isopropanol (IPA) is inferred from its synthesis in DCM . In contrast, trichloroacetic acid is water-soluble, highlighting how halogen type and substitution pattern influence polarity.

Applications: Unlike trifluoroacetic acid, which is widely used as a solvent or catalyst in peptide synthesis , this compound’s applications remain speculative.

Q & A

Q. How can computational modeling resolve mechanistic ambiguities in Tris-iodomethylacetic acid’s reactivity?

  • Methodological Answer : Density functional theory (DFT) simulations can predict reaction pathways, such as iodomethyl group stabilization under acidic conditions. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Validate models using isotopic labeling experiments (e.g., ¹³C-NMR tracking) .

Q. What experimental frameworks address contradictory findings in this compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Use multivariate analysis (e.g., ANOVA) to isolate degradation drivers (light, humidity). Pair with spectroscopic monitoring (UV-Vis for iodomethyl oxidation) and mass balance calculations. Cross-validate with independent labs using harmonized protocols .

Q. How should researchers design a study to investigate this compound’s interactions with biomolecules?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For cellular uptake studies, use fluorescently tagged analogs and confocal microscopy. Control for nonspecific interactions via competitive assays (e.g., excess unlabeled compound). Data must be contextualized with negative controls and statistical power analysis (≥3 replicates) .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fits. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for intra-subject variability. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How can literature reviews systematically identify gaps in this compound research?

  • Methodological Answer : Conduct a PRISMA-guided systematic review, querying databases (SciFinder, PubMed) with keywords like “iodomethylacetic acid derivatives” and “stability studies.” Use citation chaining to trace foundational studies. Categorize findings by themes (synthesis, applications) and annotate conflicting results. Tools like VOSviewer map research clusters and emerging trends .

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